5-Oxa-2-aza-spiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound is classified under spirocyclic compounds, which are known for their distinctive ring systems formed by the fusion of two or more rings at a single atom. The molecular formula for 5-Oxa-2-aza-spiro[3.4]octane is , with a molecular weight of approximately 203.19 g/mol. Its Chemical Abstracts Service (CAS) number is 145309-24-6, which helps in identifying the compound in scientific literature and databases.
The synthesis of 5-Oxa-2-aza-spiro[3.4]octane can be achieved through several methods, primarily involving the annulation of cyclopentane and four-membered rings. One common synthetic route includes the reaction of a suitable amine with an epoxide under basic conditions to form the desired spirocyclic structure.
The synthesis pathway typically follows these steps:
The molecular structure of 5-Oxa-2-aza-spiro[3.4]octane features a spirocyclic framework where an oxygen atom and a nitrogen atom are integrated into the ring system. This arrangement contributes to its unique chemical properties.
Key structural data includes:
5-Oxa-2-aza-spiro[3.4]octane can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
The mechanism by which 5-Oxa-2-aza-spiro[3.4]octane exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors within biological systems. These interactions can modulate enzyme activity or influence receptor signaling pathways, potentially leading to therapeutic effects .
Key chemical properties include:
5-Oxa-2-aza-spiro[3.4]octane has several applications across different fields:
Spirocyclic compounds are characterized by ring systems sharing a single quaternary "spiro atom," creating orthogonal planes that confer distinctive three-dimensional (3D) geometries. This architectural feature imparts enhanced rigidity compared to monocyclic or fused bicyclic systems, significantly influencing conformational behavior and molecular recognition properties. The spiro junction effectively restricts rotational freedom, reducing the entropy penalty upon binding to biological targets—a critical advantage in rational drug design. Heteroatom incorporation (e.g., nitrogen, oxygen) further diversifies electronic properties and hydrogen-bonding capabilities, making these scaffolds versatile building blocks for addressing complex therapeutic targets [2] [8].
The stereoelectronic profile of 5-Oxa-2-aza-spiro[3.4]octane exemplifies these principles. Its structure comprises a cyclobutane ring spiro-fused to a tetrahydrofuran moiety, with nitrogen positioned at the 2-aza site. This arrangement creates a polar amphiphilic scaffold: the oxygen atom provides electron density and hydrogen-bond acceptor functionality, while the secondary amine serves as both a hydrogen-bond donor and a site for structural elaboration. Such balanced physicochemical properties enable efficient penetration of biological membranes while retaining target engagement specificity—a key requirement for central nervous system (CNS)-active therapeutics [4] [5].
Table 1: Fundamental Chemical Identity of 5-Oxa-2-aza-spiro[3.4]octane and Derivatives
Compound Name | CAS Registry Number | Molecular Formula | SMILES Notation |
---|---|---|---|
5-Oxa-2-aza-spiro[3.4]octane | 55279768 (Free base) | C₆H₁₁NO | C1CC2(CNC2)OC1 |
Hydrochloride salt | 1359656-11-3 | C₆H₁₂ClNO | C1COC2(C1)CNC2.Cl |
Hemioxalate salt | 145309-24-6 | C₁₄H₂₄N₂O₆ | C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Spirocyclic frameworks have emerged as privileged structures in pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Clinically successful agents incorporating spiro-architectures include:
The 5-Oxa-2-aza-spiro[3.4]octane scaffold specifically addresses challenges in designing CNS therapeutics. Its compact, saturated heterocyclic system mimics morpholine-like bioisosteres while offering superior spatial orientation vectors for substituent attachment. This adaptability is exploited in muscarinic acetylcholine receptor (M₄) agonists, where derivatives show nanomolar affinity (EC₅₀ ~12 nM for optimized R-enantiomers). The scaffold’s conformational restriction precisely orients pharmacophores within G-protein-coupled receptor binding pockets, improving efficacy against neuropsychiatric disorders like schizophrenia and Alzheimer’s disease [4] [9]. Recent patent literature highlights its integration into oxadiazole-containing molecules that modulate dopamine release via M₄ receptors—demonstrating potential in psychosis, Parkinson’s disease, and frontotemporal dementia [4] [9].
The investigation of spiro[3.4]octane systems originated in the early 20th century with Bayer’s foundational work on "spirocyclanes." However, focused development of the 5-Oxa-2-aza variant accelerated only in the 2010s, driven by advances in halogenated precursor chemistry and catalytic cyclization techniques. Early synthetic routes relied on nucleophilic ring closures of tribromopentaerythritol derivatives—a method limited by precursor toxicity and low yields [5].
A pivotal innovation emerged with deprotection-triggered cyclizations using magnesium/methanol systems, enabling efficient construction of the spirocyclic core. This facilitated the first gram-scale synthesis reported circa 2015, coinciding with the assignment of CAS Registry Numbers 1359656-11-3 (hydrochloride) and 145309-24-6 (hemioxalate) [3] [5]. The hemioxalate salt form proved instrumental in purification and stabilization, though its moderate solubility in methanol (compared to p-toluenesulfonate analogs) initially hampered reactivity in nucleophilic substitutions [5].
Table 2: Physicochemical Properties of 5-Oxa-2-aza-spiro[3.4]octane Salts
Salt Form | Solubility in Methanol | Decomposition Temperature | Crystallinity |
---|---|---|---|
Hemioxalate | Low | 210°C | High |
Hydrochloride | Moderate | 195°C | Moderate |
p-Toluenesulfonate | High | 185°C | Variable |
The 2020s witnessed therapeutic repurposing of the scaffold. Karuna Therapeutics’ patent WO2021070091A1 (2021) disclosed 5-Oxa-2-aza-spiro[3.4]octane-oxadiazole hybrids as potent M₄ agonists. These compounds demonstrated in vivo efficacy at 0.1–500 mg/kg doses, validating the scaffold’s potential for psychosis and cognitive disorders [4] [9]. Concurrently, industrial-scale production methodologies addressed purification challenges through solvent trituration protocols, supporting a projected market growth (CAGR 4.8% for spirocyclic pharmaceuticals, 2025–2030) [5].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0